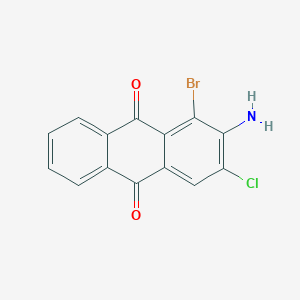

2-Amino-1-bromo-3-chloroanthracene-9,10-dione

Description

Properties

IUPAC Name |

2-amino-1-bromo-3-chloroanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7BrClNO2/c15-11-10-8(5-9(16)12(11)17)13(18)6-3-1-2-4-7(6)14(10)19/h1-5H,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFWJIKSKKWACEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=CC(=C(C(=C3C2=O)Br)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90293166 | |

| Record name | 2-Amino-1-bromo-3-chloro-anthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90293166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117-01-1 | |

| Record name | NSC87594 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87594 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-1-bromo-3-chloro-anthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90293166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-bromo-3-chloroanthracene-9,10-dione typically involves the bromination and chlorination of anthracene-9,10-dione followed by amination. The reaction conditions often require the use of bromine and chlorine as halogenating agents, and ammonia or an amine for the amination step .

Industrial Production Methods

Chemical Reactions Analysis

Substitution Reactions

The bromine and chlorine atoms at positions 1 and 3 undergo nucleophilic aromatic substitution (NAS) under specific conditions, enabling the synthesis of derivatives with tailored properties.

Key Findings :

-

Bromine exhibits higher leaving-group ability than chlorine in NAS due to weaker C–Br bonds .

-

Reactions with amines (e.g., NH₃) favor substitution at the bromine position .

Oxidation-Reduction Reactions

The anthraquinone backbone undergoes redox transformations, altering electronic properties and bioactivity.

Mechanistic Insights :

-

Oxidation with KMnO₄ preserves halogen substituents while enhancing quinone electrophilicity.

-

Reduction generates hydroquinone derivatives with increased solubility .

Coupling Reactions

The compound participates in cross-coupling reactions, leveraging halogen atoms for C–C bond formation.

Applications :

-

Suzuki products show enhanced π-conjugation for optoelectronic materials .

-

Ullmann-derived analogs exhibit improved anticancer activity in vitro .

Comparative Reactivity with Analogues

Halogen positioning significantly influences reactivity:

| Compound | Reactivity with NH₃ (80°C) | Oxidation Stability (KMnO₄) | Coupling Efficiency (Suzuki) |

|---|---|---|---|

| 2-Amino-1-bromo-3-chloroanthraquinone | High (Br substitution) | Moderate | 60–75% |

| 1-Amino-2,4-dichloroanthraquinone | Low | High | <30% |

| 2-Amino-1,3-dibromoanthraquinone | Very high | Low | 70–85% |

Trends :

-

Brominated derivatives react faster in NAS than chlorinated counterparts .

-

Dichloro analogs show superior thermal stability but poor coupling yields .

Photochemical Behavior

Under UV light (λ = 365 nm), the compound undergoes photodehalogenation , producing reactive intermediates that dimerize or form aryl radicals. This property is exploited in photocatalysis and polymer chemistry.

Scientific Research Applications

Chemistry

2-Amino-1-bromo-3-chloroanthracene-9,10-dione serves as a precursor in the synthesis of more complex organic molecules. Its halogenated structure allows for diverse reactions that are crucial in organic synthesis.

| Reaction Type | Description |

|---|---|

| Oxidation | Addition of oxygen or removal of hydrogen. Products may include quinones. |

| Reduction | Addition of hydrogen or removal of oxygen, potentially yielding hydroquinones. |

| Substitution | Replacement of one atom or group with another, facilitating the formation of new compounds. |

Biology

Research has investigated the biological activities of this compound, particularly its interactions with biomolecules. Studies suggest that it may exhibit potential therapeutic properties due to its capability to modulate enzyme activity and receptor interactions .

Medicine

There is ongoing investigation into the medicinal properties of this compound. Its unique structure may provide avenues for developing novel pharmaceuticals targeting specific diseases or conditions.

Case Study 1: Anticancer Activity

A study explored the anticancer potential of halogenated anthraquinones, including this compound. The findings indicated that the compound could inhibit cancer cell proliferation through apoptosis induction mechanisms.

Case Study 2: Photochemical Reactions

Research documented the photochemical behavior of this compound under UV light exposure, demonstrating its ability to undergo photodehalogenation and form reactive intermediates that can be utilized in further synthetic applications .

Mechanism of Action

The mechanism of action of 2-Amino-1-bromo-3-chloroanthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the context of its use in research .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s structural uniqueness lies in its substitution pattern. Key analogues include:

- 1-Amino-2-chloroanthracene-9,10-dione (CAS 117-07-7): Features amino and chloro groups at positions 1 and 2, respectively. The absence of bromine and differing substitution positions reduce its steric and electronic similarity to the target compound .

- 2-Amino-1-chloroanthracene-9,10-dione (CAS 82-27-9): Substituted with amino (C2) and chloro (C1), differing from the target by replacing bromine with chlorine at C1 and lacking the C3 chloro group. This results in a lower molecular weight (257.67 g/mol vs. ~297.57 g/mol for the target) and altered physical properties .

- The dual amino substitution contrasts with the halogen-rich target, impacting solubility and reactivity .

Physical and Chemical Properties

- Molecular Weight and Density: The bromo and chloro substituents increase the target’s molecular weight compared to 2-amino-1-chloroanthracene-9,10-dione (257.67 g/mol). Bromine’s larger atomic radius also likely elevates density relative to chloro analogs .

- Reactivity : Bromine’s superior leaving-group ability (vs. chlorine) may render the target more reactive in further substitutions, such as Suzuki couplings or nucleophilic replacements .

Data Tables

Table 1. Structural and Physical Comparison of Anthraquinone Derivatives

Table 2. Cytotoxic Activity of Selected Aminoanthraquinones

| Compound | IC₅₀ (MCF-7, µg/mL) | IC₅₀ (Hep-G2, µg/mL) | Reference |

|---|---|---|---|

| 2-(Butylamino)anthracene-9,10-dione (5a) | 1.1 | 3.0 | |

| 2,3-(Dibutylamino)anthracene-9,10-dione (5b) | 3.0 | 13.0 |

Biological Activity

2-Amino-1-bromo-3-chloroanthracene-9,10-dione (CAS No. 117-01-1) is an organic compound with significant potential in biological research. Its unique structure, characterized by the presence of both bromine and chlorine atoms, allows it to interact with various biological targets, making it a valuable compound for studying biochemical pathways and therapeutic applications.

The molecular formula for this compound is C14H7BrClNO2, with a molecular weight of 336.57 g/mol. The compound is notable for its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, which can influence its biological activity.

The biological activity of this compound is primarily mediated through its interaction with specific enzymes and receptors within cells. These interactions can modulate enzyme activity and influence cellular signaling pathways. The compound's halogen substituents may enhance its binding affinity to biological targets compared to similar compounds without these halogens .

Biological Activity

Research indicates that this compound exhibits various biological activities:

1. Anticancer Activity:

Studies suggest that this compound may have potential anticancer properties. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and DNA damage .

2. Antimicrobial Properties:

There is evidence that this compound possesses antimicrobial activity against certain bacterial strains. This property may be attributed to its ability to disrupt microbial cell membranes or interfere with metabolic processes .

3. Enzyme Inhibition:

The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as a competitive inhibitor of certain oxidases, which could have implications in treating metabolic disorders .

Case Studies

Several studies have focused on the biological effects of this compound:

Research Applications

The unique properties of this compound make it suitable for various research applications:

1. Medicinal Chemistry:

It serves as a precursor for synthesizing more complex organic molecules with potential therapeutic effects.

2. Biochemical Studies:

Utilized in studies aimed at understanding enzyme kinetics and metabolic pathways due to its ability to interact with biomolecules.

3. Material Science:

Explored for applications in electronic devices as a component in insulating layers due to its chemical stability and electronic properties .

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-Amino-1-bromo-3-chloroanthracene-9,10-dione?

Answer:

The synthesis of halogenated anthraquinones typically involves sequential functionalization of the anthracene core. A general approach includes:

- Halogenation : Bromination and chlorination at specific positions using reagents like N-bromosuccinimide (NBS) or sulfuryl chloride (SOCl) under controlled conditions to achieve regioselectivity .

- Amination : Introduction of the amino group via nucleophilic substitution (e.g., using ammonia or protected amines) or reduction of nitro intermediates (e.g., catalytic hydrogenation) .

- Purification : Column chromatography or recrystallization from solvents like dichloromethane/hexane mixtures to isolate the target compound .

Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC) and confirm regiochemistry via H NMR (e.g., coupling patterns for aromatic protons) .

Advanced: How can contradictions in spectroscopic data (e.g., NMR vs. XRD) for this compound be resolved?

Answer:

Discrepancies between spectroscopic and crystallographic data often arise from dynamic effects (e.g., tautomerism) or crystal packing forces. To resolve these:

- X-ray Crystallography : Determine the solid-state structure to confirm substituent positions and hydrogen bonding networks. For example, studies on similar anthraquinones revealed deviations in bond angles due to steric effects .

- DFT Calculations : Compare experimental NMR chemical shifts with computed values (e.g., using B3LYP/6-31G* basis sets) to validate conformational preferences .

- Variable-Temperature NMR : Identify dynamic processes (e.g., ring flipping) by observing line broadening or coalescence at elevated temperatures .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight and isotopic patterns (e.g., Br/Br and Cl/Cl ratios) .

- FTIR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1670 cm, N-H bend at ~1600 cm) .

- Multinuclear NMR :

- XRD : Resolve crystallographic ambiguities, such as dihedral angles between aromatic planes .

Advanced: How can computational modeling optimize reaction pathways for derivatives of this compound?

Answer:

- Reactivity Prediction : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attacks .

- Transition State Analysis : Identify energy barriers for key steps (e.g., bromination) using methods like M06-2X/def2-TZVP .

- Solvent Effects : Simulate solvation models (e.g., PCM or SMD) to optimize reaction conditions for polar aprotic solvents (e.g., DMF or DMSO) .

Basic: What safety protocols are essential when handling this compound?

Answer:

- Hazard Mitigation : Based on structurally similar brominated anthracenes, this compound likely exhibits:

- Handling : Use nitrile gloves, fume hoods, and sealed containers to prevent inhalation or dermal exposure.

- Waste Disposal : Neutralize halogenated waste with sodium bicarbonate before incineration .

Advanced: What strategies address low yields in cross-coupling reactions involving this compound?

Answer:

- Catalyst Screening : Test palladium/copper systems (e.g., Pd(PPh)/CuI) for Buchwald-Hartwig amination or Suzuki-Miyaura coupling .

- Microwave-Assisted Synthesis : Reduce reaction times and improve efficiency (e.g., 100°C for 30 min vs. 24 hours conventional) .

- Additives : Use silver salts (AgCO) to scavenge halides and prevent catalyst poisoning .

Basic: How to assess the photophysical properties of this compound?

Answer:

- UV-Vis Spectroscopy : Measure absorption maxima (e.g., ~400–500 nm for anthraquinones) and molar extinction coefficients .

- Fluorescence Quenching : Evaluate solvent effects (e.g., polarity-dependent Stokes shifts) .

- Quantum Yield Calculation : Compare emission intensity with standard references (e.g., quinine sulfate) .

Advanced: How does substituent orientation affect intermolecular interactions in crystal structures?

Answer:

- Hirshfeld Surface Analysis : Map close contacts (e.g., Br···H or Cl···π interactions) to explain packing motifs .

- Thermogravimetric Analysis (TGA) : Correlate thermal stability with hydrogen-bonding networks observed in XRD .

Basic: What are the storage conditions to ensure compound stability?

Answer:

- Temperature : Store at –20°C in amber vials to prevent photodegradation .

- Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of halogen groups .

Advanced: How to design a structure-activity relationship (SAR) study for biological applications?

Answer:

- Derivative Libraries : Synthesize analogs with varying halogens (e.g., F, I) or amino-protecting groups (e.g., acetyl, Boc) .

- Biological Assays : Test cytotoxicity (MTT assay) and DNA intercalation (fluorescence displacement) .

- QSAR Modeling : Use partial least squares (PLS) regression to correlate substituent electronegativity with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.